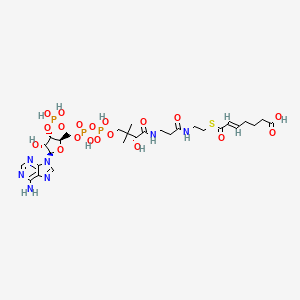

2,3-didehydropimeloyl-CoA

Description

Properties

Molecular Formula |

C28H44N7O19P3S |

|---|---|

Molecular Weight |

907.7 g/mol |

IUPAC Name |

(E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxohept-5-enoic acid |

InChI |

InChI=1S/C28H44N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-16,21-23,27,40-41H,3-4,6,8-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/b7-5+/t16-,21-,22-,23+,27-/m1/s1 |

InChI Key |

JLSPXYVUFSDGNY-RGWPIYMPSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CCCC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Dehydro-intermediates in the Pimeloyl-CoA/ACP Branch of the Biotin Synthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the enzymatic steps and intermediates involved in the synthesis of the pimeloyl moiety, a critical precursor for biotin (B1667282), with a special focus on the identity and role of dehydro-intermediates.

Introduction to the Biotin Synthesis Pathway

Biotin (Vitamin B7) is an essential cofactor for a variety of carboxylation, decarboxylation, and transcarboxylation reactions crucial for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2] While humans and other animals must obtain biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. The biosynthetic pathway of biotin is a well-established target for the development of novel antimicrobial agents and herbicides, as it is essential for these organisms and absent in higher vertebrates.[1][3]

The synthesis of the biotin molecule can be broadly divided into two main stages: the formation of the pimeloyl moiety (a seven-carbon dicarboxylic acid) and the subsequent assembly of the fused heterocyclic rings.[4] In many bacteria, including the model organism Escherichia coli, the pathway culminates in the insertion of a sulfur atom into dethiobiotin (B101835) to form biotin, a reaction catalyzed by the radical S-adenosylmethionine (SAM) enzyme, biotin synthase (BioB).[5] The direct precursor for the ring assembly is pimeloyl-CoA or, more commonly in E. coli, pimeloyl-acyl carrier protein (ACP).[6][7]

A key, and historically enigmatic, part of this pathway is the synthesis of the pimeloyl moiety itself. In E. coli, this is achieved by coopting the fatty acid synthesis (FAS II) machinery, a process involving the key enzymes BioC and BioH.[6][8] This guide will delve into the specifics of this modified fatty acid synthesis pathway, with a particular focus on the transient dehydro-intermediates that are formed, including the likely identity of the user-referenced "2,3-didehydropimeloyl-CoA".

The Pimeloyl-ACP Synthesis Pathway: A Modified Fatty Acid Synthesis Cycle

In E. coli, the synthesis of pimeloyl-ACP does not start from free pimelic acid but rather hijacks the type II fatty acid synthesis pathway. This elegant biological strategy involves "disguising" a dedicated biotin precursor to allow its entry and processing by the FAS II enzymes.[9][10] The key enzymes specific to this branch of the biotin pathway are BioC and BioH.

The Role of BioC: Initiating the Pathway

The committed step in this pathway is the methylation of the ω-carboxyl group of a malonyl-thioester, typically malonyl-ACP, by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC .[6][9] This methylation results in the formation of malonyl-ACP methyl ester. This modification is crucial as it neutralizes the negative charge of the free carboxyl group, allowing the molecule to be recognized and utilized as a primer by the fatty acid synthesis machinery, which normally uses acetyl-CoA.[6][10]

Elongation via the Fatty Acid Synthesis (FAS II) Machinery

Once malonyl-ACP methyl ester is formed, it enters the canonical fatty acid synthesis cycle for two rounds of elongation. Each cycle consists of four enzymatic reactions:

-

Condensation: The malonyl-ACP methyl ester is condensed with a molecule of malonyl-ACP by a β-ketoacyl-ACP synthase (FabH). This reaction extends the carbon chain by two carbons and releases CO2.[6]

-

Reduction: The resulting 3-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase (FabG) using NADPH as a cofactor.

-

Dehydration: The 3-hydroxyacyl-ACP is then dehydrated by a 3-hydroxyacyl-ACP dehydratase (FabZ) to form a trans-2,3-enoyl-ACP, which is a dehydro-intermediate .

-

Reduction: Finally, the enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) using NADH or NADPH to yield a saturated acyl-ACP, now elongated by two carbons.

After the first round of elongation, the C3 malonyl-ACP methyl ester is converted to a C5 intermediate, glutaryl-ACP methyl ester.[6] This C5 intermediate then undergoes a second round of FAS II elongation to produce the C7 pimeloyl-ACP methyl ester.[6][8]

The Role of Dehydro-intermediates

During each of the two elongation cycles, a dehydro-intermediate is formed in the dehydration step. In the first cycle, this would be a derivative of glutaryl-ACP methyl ester, and in the second cycle, it would be a dehydro-derivative of pimeloyl-ACP methyl ester. The term "this compound" likely refers to the enoyl-ACP intermediate formed during the second elongation cycle, specifically trans-2,3-dehydropimeloyl-ACP methyl ester. It is important to note that in the E. coli pathway, the acyl chain is attached to ACP, not Coenzyme A, at this stage.

The Role of BioH: Terminating Elongation

The final step specific to the synthesis of the pimeloyl moiety is the removal of the methyl group from pimeloyl-ACP methyl ester. This reaction is catalyzed by the esterase BioH .[9][11] The hydrolysis of the methyl ester to a free carboxyl group is a critical "undisguising" step. It prevents the pimeloyl-ACP from undergoing further rounds of elongation by the FAS II machinery and makes the pimeloyl-ACP available as a substrate for the next enzyme in the biotin synthesis pathway, 8-amino-7-oxononanoate (B1240340) synthase (BioF).[10][11]

Signaling Pathways and Experimental Workflows

Pimeloyl-ACP Synthesis Pathway in E. coli

Caption: The synthesis of pimeloyl-ACP in E. coli via a modified fatty acid synthesis pathway.

Experimental Workflow for In Vitro Reconstitution

Caption: A generalized workflow for the in vitro reconstitution and analysis of the pimeloyl-ACP synthesis pathway.

Quantitative Data

Quantitative kinetic data for the enzymes specifically involved in the pimeloyl-ACP branch of biotin synthesis are not as extensively reported as for the enzymes of the later ring-forming stages. This is partly due to the transient nature of the intermediates and the complexity of the multi-enzyme system. However, data for homologous enzymes from the canonical fatty acid synthesis pathway and for the enzymes of the later biotin synthesis steps are available and provide a basis for understanding the pathway's efficiency.

| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |

| BioF (KAPA Synthase) | Arabidopsis thaliana | Pimeloyl-CoA | 2.5 ± 0.3 µM | 1.8 s-1 | [3] |

| L-Alanine | 100 ± 10 µM | [3] | |||

| BioF (KAPA Synthase) | Mycobacterium tuberculosis | Pimeloyl-CoA | 12 ± 1 µM | 0.045 s-1 | (Mann, S. et al., 2011) |

| L-Alanine | 200 ± 20 µM | (Mann, S. et al., 2011) | |||

| BioB (Biotin Synthase) | Escherichia coli | Dethiobiotin | ~2 µM | - | [12] |

Experimental Protocols

In Vitro Dethiobiotin (DTB) Synthesis Assay

This assay reconstitutes the synthesis of DTB from malonyl-CoA, coupling the pimeloyl-ACP synthesis pathway to the first three enzymes of the biotin ring assembly pathway (BioF, BioA, BioD).

Materials:

-

Cell-free extract from an appropriate E. coli strain (e.g., a strain overexpressing the necessary enzymes or a wild-type strain)

-

Malonyl-CoA

-

Acyl Carrier Protein (ACP)

-

BioC (purified, if necessary)

-

S-adenosyl-L-methionine (SAM)

-

NADPH

-

L-alanine

-

ATP

-

Potassium bicarbonate (KHCO3)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Pyridoxal-5'-phosphate (PLP)

-

Glucose-6-phosphate (for NADPH regeneration, optional)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl2, DTT, PLP, ACP, BioC, L-alanine, KHCO3, NADPH, ATP, glucose-6-phosphate, and SAM.[6]

-

Add the cell-free extract containing the FAS II enzymes, BioH, BioF, BioA, and BioD.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).

-

Terminate the reaction by heating at 100°C for 5-10 minutes.

-

Centrifuge the reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant for the presence of DTB using HPLC, mass spectrometry, or a microbiological assay with a biotin auxotrophic strain of E. coli that can utilize DTB for growth.[6]

BioH Esterase Activity Assay

This assay measures the hydrolysis of the methyl ester from a substrate mimic.

Materials:

-

Purified BioH enzyme

-

p-Nitrophenyl acetate (B1210297) (or a more specific substrate like pimeloyl-ACP methyl ester if available)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the substrate in the assay buffer.

-

Add a known amount of purified BioH enzyme to initiate the reaction.

-

Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine kinetic parameters (Km and kcat) by varying the substrate concentration.

Biotin Synthase (BioB) Activity Assay

This assay measures the final step of biotin synthesis, the conversion of dethiobiotin to biotin.

Materials:

-

Purified BioB enzyme

-

Dethiobiotin (DTB)

-

S-adenosyl-L-methionine (SAM)

-

A reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)

-

Sodium dithionite (B78146) (for creating anaerobic conditions)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing DTT and Fe(NH4)2(SO4)2)

-

Anaerobic chamber or glove box

Procedure:

-

All steps must be performed under strict anaerobic conditions.

-

Prepare the reaction mixture in the anaerobic chamber, containing the assay buffer, DTB, SAM, and the reducing system.[12]

-

Initiate the reaction by adding purified BioB.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Terminate the reaction at various time points by adding an acid (e.g., trifluoroacetic acid).

-

Analyze the formation of biotin by HPLC, mass spectrometry, or a microbiological assay using a biotin-requiring strain of Lactobacillus plantarum.[13]

Conclusion and Future Directions

The synthesis of the pimeloyl moiety of biotin in organisms like E. coli is a fascinating example of metabolic pathway evolution, where existing cellular machinery is adapted for a new purpose. The involvement of dehydro-intermediates, such as the enoyl-ACPs formed during the modified fatty acid synthesis cycles, is a fundamental aspect of this process. While the term "this compound" is not standard nomenclature, it logically refers to these transient species.

For researchers in drug development, a thorough understanding of this pathway is critical. The enzymes BioC and BioH represent potential targets for novel antimicrobial agents, as they are essential for biotin synthesis in many pathogens but have distinct mechanisms from the later, more extensively studied enzymes of the pathway. Future research should focus on:

-

The detailed kinetic characterization of BioC and BioH with their native substrates.

-

The structural elucidation of these enzymes to aid in the rational design of inhibitors.

-

The investigation of the regulation of this pathway to understand how bacteria control the flux of metabolites into biotin synthesis.

By further dissecting the intricacies of pimeloyl-ACP synthesis, the scientific community can pave the way for new therapeutic strategies targeting this essential metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Closing in on complete pathways of biotin biosynthesis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 5. Biotin synthase - Wikipedia [en.wikipedia.org]

- 6. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: eco00780 [kegg.jp]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Role of 2,3-Didehydropimeloyl-CoA in Escherichia coli Metabolism: A Technical Review of Pimeloyl-CoA Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the metabolic significance of pimeloyl-CoA and its derivatives within Escherichia coli, with a specific focus on the inquiry into the role of 2,3-didehydropimeloyl-CoA. Despite a comprehensive review of current scientific literature, there is no direct evidence to support the existence or a defined metabolic function for this compound in E. coli. The primary metabolic fate of the pimeloyl moiety is as a crucial precursor in the biosynthesis of biotin (B1667282), where it exists as pimeloyl-acyl carrier protein (ACP). This document provides a detailed overview of the established pimeloyl-ACP synthesis pathway, its enzymatic machinery, and its integration with fatty acid metabolism. Furthermore, it explores related acyl-CoA metabolic pathways to provide a broader context for the behavior of dicarboxylic acyl-CoAs in E. coli.

Introduction: The Central Role of Pimeloyl Moiety in Biotin Synthesis

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid catabolism, and gluconeogenesis. While mammals are incapable of de novo biotin synthesis, many bacteria, including Escherichia coli, possess the enzymatic machinery to produce this vital cofactor. The biosynthesis of the characteristic bicyclic ring structure of biotin utilizes pimelic acid, a seven-carbon dicarboxylic acid, as a key building block. In E. coli, the activated form of this precursor is not pimeloyl-CoA in the initial stages, but rather pimeloyl-acyl carrier protein (pimeloyl-ACP).

The query into the metabolic role of this compound, an unsaturated derivative of pimeloyl-CoA, has prompted a thorough investigation of pimelate (B1236862) metabolism. This guide will first detail the well-characterized pathway of pimeloyl-ACP synthesis in E. coli and then address the apparent absence of this compound in the known metabolic landscape of this bacterium.

The Established Pathway: Pimeloyl-ACP Biosynthesis in E. coli

In E. coli, the synthesis of pimeloyl-ACP is intricately linked to the fatty acid synthesis (FAS) pathway. It does not proceed through a free pimeloyl-CoA intermediate that is subsequently desaturated. Instead, a specialized set of enzymes diverts a portion of the malonyl-ACP pool from FAS to initiate biotin synthesis. The key enzymes in this pathway are encoded by the bioC and bioH genes.

The biosynthetic route is as follows:

-

Methylation of Malonyl-ACP: The pathway is initiated by the BioC enzyme, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. BioC catalyzes the methylation of the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester. This modification is crucial as it "disguises" the polar carboxyl group, allowing the molecule to be recognized and processed by the subsequent enzymes of the FAS system.

-

Elongation via Fatty Acid Synthesis: The malonyl-ACP methyl ester then enters two rounds of the fatty acid elongation cycle. In each cycle, the acyl chain is extended by two carbons through the action of the FAS enzymes, including β-ketoacyl-ACP synthase (FabH), β-ketoacyl-ACP reductase (FabG), 3-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).

-

Formation of Pimeloyl-ACP Methyl Ester: After two elongation cycles, a seven-carbon acyl-ACP methyl ester, pimeloyl-ACP methyl ester, is generated.

-

Demethylation by BioH: The final step in the formation of the pimeloyl moiety is the removal of the methyl group from pimeloyl-ACP methyl ester. This hydrolysis reaction is catalyzed by the BioH enzyme, a carboxylesterase, yielding pimeloyl-ACP and methanol.

-

Entry into Biotin Ring Synthesis: Pimeloyl-ACP then serves as the substrate for BioF (8-amino-7-oxononanoate synthase), which catalyzes the condensation of pimeloyl-ACP with L-alanine, committing the pimeloyl moiety to the biotin ring assembly pathway.

The Question of this compound

A thorough review of the scientific literature, including metabolic databases and primary research articles, reveals no direct evidence for the presence or metabolic role of this compound in E. coli. The established biotin synthesis pathway does not involve a desaturation step of a pimeloyl-CoA or pimeloyl-ACP intermediate.

While E. coli possesses acyl-CoA dehydrogenases, such as FadE, which are involved in the β-oxidation of fatty acids, their activity is primarily directed towards monocarboxylic acyl-CoAs. These enzymes catalyze the formation of a trans-2,3-enoyl-CoA. There is no documentation to suggest that these or any other dehydrogenases in E. coli act on pimeloyl-CoA to produce a 2,3-didehydro derivative.

Furthermore, the known degradation pathways for biotin in bacteria involve the catabolism of the valeric acid side chain via β-oxidation, but this process has not been extensively characterized in *E

An In-depth Technical Guide on the Discovery and Characterization of 2,3-Didehydropimeloyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Didehydropimeloyl-CoA is a key intermediate in the anaerobic degradation of pimelate (B1236862), a seven-carbon dicarboxylic acid. Its discovery was integral to elucidating the metabolic pathways of certain aromatic and aliphatic compounds in denitrifying bacteria. This technical guide provides a comprehensive overview of the discovery, characterization, and relevant experimental protocols associated with this compound, drawing from the foundational research in the field. The information is presented to be a valuable resource for researchers in biochemistry, microbiology, and drug development.

Discovery and Metabolic Significance

The discovery of this compound is rooted in the study of anaerobic metabolism. In 1994, Gallus and Schink first reported its role as an intermediate in the anaerobic degradation of pimelate by newly isolated denitrifying bacteria.[1] Their work demonstrated that pimelate is activated to pimeloyl-CoA, which is then oxidized to this compound by the enzyme pimeloyl-CoA dehydrogenase.[1][2][3] This reaction is a critical step in a β-oxidation-like pathway that ultimately breaks down pimelate into smaller molecules that can enter central metabolism.[1]

The significance of this discovery extends to the broader understanding of anaerobic benzoate (B1203000) degradation, where pimelate is a key intermediate.[1][4][5] The elucidation of the pimelate degradation pathway, including the identification of this compound, provided a more complete picture of how bacteria metabolize aromatic compounds in the absence of oxygen.

Metabolic Pathway of Pimelate Degradation

Characterization of this compound

Detailed physicochemical and spectroscopic data for isolated this compound are not extensively reported in the literature. However, its identity is inferred from the activity of pimeloyl-CoA dehydrogenase and the subsequent products of the metabolic pathway. Characterization would typically involve the following techniques:

-

Chromatography: High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of acyl-CoA esters. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is commonly used.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be employed to determine the molecular weight of the compound, confirming its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information, confirming the position of the double bond and the overall structure of the molecule.

While specific data for this compound is scarce, the table below outlines the expected and reported properties for the related and better-characterized pimeloyl-CoA.

| Property | Pimeloyl-CoA (Expected/Reported) | This compound (Predicted) |

| Molecular Formula | C28H46N7O18P3S | C28H44N7O18P3S |

| Molecular Weight | 909.68 g/mol | 907.66 g/mol |

| Key NMR Signals (1H) | Protons on carbons α and β to the thioester would appear as multiplets in the 2.0-2.5 ppm range. | Protons on the C2-C3 double bond would appear as downfield multiplets (6-7 ppm). |

| UV-Vis Absorbance | Max absorbance around 260 nm due to the adenine (B156593) moiety of Coenzyme A. | In addition to the 260 nm peak, a new absorbance maximum is expected around 263-310 nm due to the α,β-unsaturated thioester bond. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These protocols are based on established methods for similar enzymes and compounds, as the original detailed protocols from the discovery are not fully available.

Enzymatic Synthesis of Pimeloyl-CoA

The substrate for the synthesis of this compound, pimeloyl-CoA, can be synthesized enzymatically using pimeloyl-CoA synthetase.

Workflow for Pimeloyl-CoA Synthesis

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl2

-

5 mM ATP

-

1 mM Coenzyme A

-

2 mM Pimelic acid

-

Purified pimeloyl-CoA synthetase (e.g., from Pseudomonas mendocina)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Monitoring: Monitor the reaction progress by HPLC, observing the formation of the pimeloyl-CoA peak and the consumption of Coenzyme A.

-

Purification: Purify the pimeloyl-CoA from the reaction mixture using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Lyophilization: Lyophilize the fractions containing pure pimeloyl-CoA to obtain a stable powder.

Enzymatic Synthesis and Detection of this compound

This protocol describes the synthesis of this compound from pimeloyl-CoA using pimeloyl-CoA dehydrogenase and its detection.

Protocol:

-

Enzyme Source: Use a cell-free extract of a denitrifying bacterium grown on pimelate or benzoate, or a purified pimeloyl-CoA dehydrogenase.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer, pH 7.5

-

0.5 mM Pimeloyl-CoA

-

1 mM NAD+ (or an artificial electron acceptor like potassium ferricyanide)

-

Cell-free extract or purified enzyme

-

-

Incubation: Incubate the reaction at 30°C.

-

Detection: Monitor the formation of this compound spectrophotometrically by observing the increase in absorbance at a wavelength between 263 nm and 310 nm, which is characteristic of the α,β-unsaturated thioester bond. Alternatively, the reduction of NAD+ can be monitored at 340 nm.

-

Confirmation: The product can be further confirmed by HPLC-MS analysis.

Assay of Pimeloyl-CoA Dehydrogenase Activity

The activity of pimeloyl-CoA dehydrogenase can be assayed by monitoring the reduction of an electron acceptor.

Protocol:

-

Reaction Mixture: Prepare a cuvette with a reaction mixture containing:

-

100 mM Potassium phosphate buffer, pH 7.5

-

0.1 mM Pimeloyl-CoA

-

1.5 mM Potassium ferricyanide (B76249) (as the electron acceptor)

-

Cell-free extract or purified enzyme

-

-

Spectrophotometric Measurement: Start the reaction by adding the enzyme and immediately monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of ferricyanide.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of potassium ferricyanide (ε = 1.04 mM⁻¹ cm⁻¹ at 420 nm). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricyanide per minute under the assay conditions.

Conclusion

This compound is a crucial, albeit not extensively characterized, intermediate in the anaerobic degradation of pimelate and benzoate. Its discovery was a significant step in understanding anaerobic metabolic pathways. While detailed physicochemical data on the pure compound are limited, its existence and role are well-supported by enzymatic studies. The experimental protocols provided in this guide, based on established methodologies for similar compounds, offer a framework for researchers to further investigate this molecule and the enzymes involved in its metabolism. Further research, including the complete spectroscopic characterization of this compound and detailed kinetic analysis of pimeloyl-CoA dehydrogenase, will be valuable for a more comprehensive understanding of these important biochemical pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification, characterization, DNA sequence and cloning of a pimeloyl-CoA synthetase from Pseudomonas mendocina 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments [frontiersin.org]

The Enzymatic Dehydrogenation of Pimeloyl-CoA: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of pimeloyl-coenzyme A (pimeloyl-CoA) to its unsaturated derivative is a critical reaction in specific metabolic contexts, notably in the anaerobic degradation of aromatic compounds. This technical guide provides an in-depth exploration of this dehydrogenation reaction, focusing on the core enzymatic process, quantitative data, experimental methodologies, and relevant metabolic pathways. The primary enzyme responsible for this conversion is pimeloyl-CoA dehydrogenase (EC 1.3.1.62). It is important to note that while the product is systematically named 6-carboxyhex-2-enoyl-CoA, it is also referred to as 2,3-didehydropimeloyl-CoA in some databases[1]. This guide will use the systematic name for clarity.

Core Enzymatic Reaction

The central reaction discussed is the dehydrogenation of pimeloyl-CoA to form 6-carboxyhex-2-enoyl-CoA. This reaction introduces a double bond between the C2 (α) and C3 (β) positions of the pimeloyl-CoA molecule.

Reaction:

Pimeloyl-CoA + NAD⁺ → 6-Carboxyhex-2-enoyl-CoA + NADH + H⁺[2][3][4]

This enzymatic step is catalyzed by pimeloyl-CoA dehydrogenase (EC 1.3.1.62) , an oxidoreductase that utilizes NAD⁺ as an electron acceptor. This enzyme is a key component of the anaerobic benzoate (B1203000) degradation pathway in certain bacteria[2][4][5].

Quantitative Data

Currently, specific kinetic parameters such as Km and kcat for pimeloyl-CoA dehydrogenase (EC 1.3.1.62) with pimeloyl-CoA as a substrate are not extensively documented in publicly available literature. However, for the preceding step in some bacterial biotin (B1667282) synthesis pathways, the synthesis of pimeloyl-CoA by pimeloyl-CoA synthetase (BioW), some kinetic data is available and presented here for context.

Table 1: Kinetic Parameters for Pimeloyl-CoA Synthetase (BioW) from Aquifex aeolicus [5]

| Ligand | Technique | Parameter | Value |

| ATP | Isothermal Titration Calorimetry (ITC) | Kd | 13 ± 3 µM |

| CoA | Isothermal Titration Calorimetry (ITC) | Kd | 14 ± 2.5 µM |

Metabolic Pathway Context

The dehydrogenation of pimeloyl-CoA is a crucial step in the anaerobic degradation of benzoate. In this pathway, aromatic compounds are broken down into central metabolites. Pimeloyl-CoA is a key intermediate in this process, and its subsequent dehydrogenation initiates a series of reactions analogous to β-oxidation.

Below is a diagram illustrating the position of the pimeloyl-CoA dehydrogenation step within the broader context of anaerobic benzoate degradation.

Pimeloyl-CoA is also a precursor in the biosynthesis of biotin (Vitamin B7) in some bacteria, such as Bacillus subtilis. However, in the well-characterized biotin synthesis pathways, a dehydrogenation step of pimeloyl-CoA is not the immediate subsequent reaction. Instead, pimeloyl-CoA (or pimeloyl-ACP in E. coli) undergoes condensation with alanine[6]. The potential for promiscuous activity of other acyl-CoA dehydrogenases on pimeloyl-CoA in different organisms remains an area for further investigation.

Experimental Protocols

General Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is a generalized method that can be adapted for pimeloyl-CoA dehydrogenase.

Principle:

The activity of pimeloyl-CoA dehydrogenase can be monitored by measuring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

NAD⁺ solution (e.g., 10 mM)

-

Pimeloyl-CoA (substrate) solution (e.g., 1 mM)

-

Purified or partially purified pimeloyl-CoA dehydrogenase

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD⁺.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of pimeloyl-CoA dehydrogenase.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Workflow Diagram:

Structural Insights

A specific 3D crystal structure for pimeloyl-CoA dehydrogenase (EC 1.3.1.62) is not currently available in the Protein Data Bank (PDB). However, the structures of other bacterial acyl-CoA dehydrogenases can provide valuable insights into its likely fold and active site architecture. For example, the structure of butyryl-CoA dehydrogenase from Megasphaera elsdenii reveals the typical homotetrameric arrangement and the FAD-binding and substrate-binding sites characteristic of the acyl-CoA dehydrogenase family.

Conclusion

The enzymatic conversion of pimeloyl-CoA to 6-carboxyhex-2-enoyl-CoA, catalyzed by pimeloyl-CoA dehydrogenase (EC 1.3.1.62), is a key step in the anaerobic degradation of benzoate. While specific kinetic and structural data for this enzyme are limited, established methodologies for assaying acyl-CoA dehydrogenases can be readily adapted to further characterize its function. Understanding the intricacies of this enzymatic reaction is crucial for researchers in metabolic engineering, bioremediation, and drug development, particularly those targeting bacterial metabolic pathways. Further investigation into the potential promiscuous activity of other acyl-CoA dehydrogenases on pimeloyl-CoA may reveal additional roles for this intermediate in other biological contexts.

References

- 1. 6-Carboxyhex-2-enoyl-CoA | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. ENZYME - 1.3.1.62 pimeloyl-CoA dehydrogenase [enzyme.expasy.org]

- 3. EC 1.3.1.62 [iubmb.qmul.ac.uk]

- 4. enzyme-database.org [enzyme-database.org]

- 5. Pimeloyl-CoA|CAS 18907-20-5|Research Use Only [benchchem.com]

- 6. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of Biotin and Lysine: A Technical Guide to the Putative Intermediate 2,3-Didehydropimeloyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydropimeloyl-CoA is a hypothetical metabolic intermediate that, while not extensively documented, is posited to play a role in the intricate metabolic pathways of biotin (B1667282) biosynthesis and lysine (B10760008) degradation. Its structure suggests it is a product of the desaturation of pimeloyl-CoA, a known precursor in the synthesis of biotin. This guide provides a comprehensive overview of the theoretical formation, potential metabolic fate, and methodologies for the study of this compound. Drawing parallels from well-characterized analogous pathways, this document offers a foundational resource for researchers aiming to investigate this elusive molecule.

The biosynthesis of biotin in many organisms hijacks the fatty acid synthesis machinery to produce pimeloyl-ACP, which is then converted to pimeloyl-CoA.[1] Pimeloyl-CoA stands as a key precursor for the assembly of the biotin ring structure.[2] Conversely, pimeloyl-CoA is also implicated in the degradation pathways of lysine in some organisms. The introduction of a double bond between the second and third carbons of the pimeloyl moiety to form this compound would be a classic step in a β-oxidation-like pathway, catalyzed by an acyl-CoA dehydrogenase.

Hypothetical Metabolic Role and Significance

The formation of this compound is proposed to be catalyzed by an acyl-CoA dehydrogenase (ACAD), a family of flavoenzymes that introduce a trans double bond between the α and β carbons of an acyl-CoA thioester.[3] While a specific pimeloyl-CoA dehydrogenase has been identified, its product is 6-carboxyhex-2-enoyl-CoA, not the 2,3-didehydro species.[4] However, studies have shown that medium-chain acyl-CoA dehydrogenase (MCAD) exhibits activity towards dicarboxylic acyl-CoAs, suggesting that an enzyme with similar substrate specificity could act on pimeloyl-CoA to form this compound.[5][6]

The potential metabolic significance of this compound is twofold:

-

Intermediate in a Modified β-Oxidation Pathway: It could be an intermediate in a pathway for the complete oxidation of pimelic acid or as a step in the modification of the pimeloyl moiety before its incorporation into the biotin structure.

-

Regulatory Molecule: The presence and concentration of this intermediate could potentially act as a regulatory signal, influencing the flux between biotin synthesis and lysine degradation.

Quantitative Data on Analogous Enzyme Activities

Direct kinetic data for the formation of this compound is not available. However, the activity of medium-chain acyl-CoA dehydrogenase (MCAD) on dicarboxylyl-CoAs provides a valuable proxy for estimating the potential enzymatic parameters.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| Human MCAD | Dodecanedioyl-CoA (DC12-CoA) | Data not available | ~25 | [5] |

| Human MCAD | Adipoyl-CoA (C6) | Data not available | Active | [5] |

| (2S)-methylsuccinyl-CoA dehydrogenase | (2S)-methylsuccinyl-CoA | 1.5 ± 0.2 | 10.8 ± 0.2 (U/mg) | [7][8] |

| (2S)-methylsuccinyl-CoA dehydrogenase | Succinyl-CoA | Low activity | 0.05 (U/mg) | [7][8] |

Note: The activity of MCAD with dicarboxylyl-CoAs was demonstrated, but specific kinetic constants were not reported in the cited literature. The activity of (2S)-methylsuccinyl-CoA dehydrogenase on a dicarboxylic acid CoA ester is provided for further comparison.

Experimental Protocols

Synthesis of Pimeloyl-CoA

Objective: To chemically synthesize pimeloyl-CoA for use as a substrate in enzyme assays.

Methodology: A reliable method for the synthesis of pimeloyl-CoA involves the reaction of the N-hydroxysuccinimide ester of pimelic acid with coenzyme A in an alkaline solution.[9][10]

Protocol:

-

Preparation of Pimelic Acid N-hydroxysuccinimide Ester:

-

Dissolve pimelic acid and N-hydroxysuccinimide in an appropriate organic solvent (e.g., dimethylformamide).

-

Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography.

-

Once complete, filter to remove the dicyclohexylurea byproduct and purify the ester by recrystallization or chromatography.

-

-

Synthesis of Pimeloyl-CoA:

-

Dissolve the pimelic acid N-hydroxysuccinimide ester in a suitable solvent.

-

Prepare a solution of Coenzyme A lithium salt in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

-

Add the ester solution dropwise to the Coenzyme A solution while stirring vigorously.

-

Maintain the pH of the reaction mixture by adding a dilute solution of sodium hydroxide.

-

Monitor the reaction for the disappearance of free Coenzyme A using Ellman's reagent (DTNB).

-

Purify the resulting pimeloyl-CoA by column chromatography (e.g., on DEAE-cellulose or via HPLC).

-

Confirm the identity and purity of the product by mass spectrometry and NMR.[10]

-

Spectrophotometric Assay for Putative Pimeloyl-CoA Dehydrogenase Activity

Objective: To measure the activity of a putative acyl-CoA dehydrogenase that converts pimeloyl-CoA to this compound.

Methodology: This assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.[11] An alternative is to use the natural electron acceptor, electron transfer flavoprotein (ETF), and monitor the decrease in its fluorescence upon reduction.[12]

Protocol (using Ferricenium Hexafluorophosphate):

-

Reaction Mixture (Final Volume: 1 mL):

-

100 mM Potassium phosphate (B84403) buffer, pH 7.5

-

0.5 mM Pimeloyl-CoA (substrate)

-

100 µM Ferricenium hexafluorophosphate (electron acceptor)

-

Enzyme preparation (e.g., mitochondrial extract, purified recombinant enzyme)

-

-

Procedure:

-

Pre-incubate the reaction mixture (without the substrate) at 37°C for 5 minutes.

-

Initiate the reaction by adding pimeloyl-CoA.

-

Monitor the reduction of ferricenium hexafluorophosphate by measuring the decrease in absorbance at 300 nm in a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of ferricenium hexafluorophosphate.

-

A control reaction without pimeloyl-CoA should be run to account for any substrate-independent reduction of the electron acceptor.

-

Analytical Detection of this compound by LC-MS/MS

Objective: To identify and quantify this compound in biological samples or from in vitro enzyme assays.

Methodology: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the analysis of acyl-CoA species.[13][14][15][16]

Protocol:

-

Sample Preparation:

-

For biological samples (cells or tissues), quench metabolism rapidly (e.g., with liquid nitrogen).

-

Extract acyl-CoAs using a suitable method, such as protein precipitation with cold acetonitrile (B52724) or a liquid-liquid extraction.

-

Centrifuge to remove precipitated proteins and evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a reversed-phase C18 column suitable for the separation of polar molecules.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., the fragment corresponding to the loss of the adenosine (B11128) diphosphate (B83284) moiety).

-

A full scan can be used for initial identification.

-

-

Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical metabolic context of this compound and a typical experimental workflow for its investigation.

Caption: Hypothetical metabolic pathway involving this compound.

Caption: Experimental workflow for the study of this compound formation.

Conclusion

While this compound remains a putative metabolite, its existence is plausible within the established principles of metabolic chemistry. The investigation of its formation and role promises to provide deeper insights into the regulation and interplay of biotin biosynthesis and lysine degradation. The methodologies outlined in this guide, adapted from the study of analogous pathways, provide a robust framework for researchers to explore this uncharted area of metabolism. Such studies could uncover novel enzymatic functions and regulatory mechanisms, potentially opening new avenues for therapeutic intervention in metabolic disorders.

References

- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Pimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pimeloyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Collection - Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - Analytical Chemistry - Figshare [acs.figshare.com]

The Enigmatic Intermediate: A Technical Guide to the Predicted Biochemical Properties of 2,3-Didehydropimeloyl-CoA

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: While 2,3-didehydropimeloyl-CoA is not a widely characterized metabolite in mainstream biochemical pathways, its structure suggests it is an unsaturated derivative of pimeloyl-CoA. Pimeloyl-CoA is a known intermediate in the biosynthesis of biotin (B1667282) in some bacteria and is involved in the degradation of certain dicarboxylic acids.[1][2][3] The formation of a 2,3-didehydro bond is a canonical step in α,β-dehydrogenation reactions, central to metabolic processes like β-oxidation. This guide will, therefore, extrapolate the likely biochemical properties, enzymatic interactions, and metabolic context of this compound by examining analogous, well-studied acyl-CoA dehydrogenation reactions. We will focus on enzymes that act on structurally similar substrates, such as glutaryl-CoA dehydrogenase and medium-chain acyl-CoA dehydrogenase, to provide a robust, data-driven technical overview.

Predicted Core Biochemical Properties

This compound is predicted to be an intermediate in the catabolism of pimelic acid, a seven-carbon dicarboxylic acid.[4][5] Its formation would be catalyzed by an acyl-CoA dehydrogenase, an enzyme family that introduces a double bond between the α (C2) and β (C3) carbons of an acyl-CoA thioester.[6] This reaction is a critical step in the β-oxidation pathway, which systematically shortens fatty acid chains to produce acetyl-CoA.[3]

The enzyme responsible for the dehydrogenation of pimeloyl-CoA would likely be a flavoprotein, utilizing FAD as a cofactor to accept reducing equivalents.[7][8][9] The product, this compound, would then be a substrate for an enoyl-CoA hydratase, which would add a water molecule across the double bond as the next step in the oxidative degradation pathway.

Quantitative Data from Analogous Enzyme Systems

In the absence of direct kinetic data for an enzyme acting on pimeloyl-CoA to produce this compound, we present data for glutaryl-CoA dehydrogenase (GCDH). GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA, a five-carbon dicarboxylic acyl-CoA, to crotonyl-CoA.[7][10] This enzyme provides a relevant model for the dehydrogenation of a dicarboxylic acyl-CoA.

Table 1: Kinetic Parameters for Human Glutaryl-CoA Dehydrogenase (GCDH)

| Parameter | Value | Substrate | Conditions | Reference |

| Km | 4.7 µM | Glutaryl-CoA | pH 6.5 | [10] |

Metabolic Pathways Involving Acyl-CoA Dehydrogenation

Pimeloyl-CoA is a known precursor in the biotin synthesis pathway in organisms like E. coli.[1][2][11] While this pathway does not involve a dehydrogenation step to form this compound, it establishes the metabolic relevance of pimeloyl-CoA. The degradation of pimelate (B1236862) in some denitrifying bacteria proceeds through a β-oxidation-like pathway, which would involve the formation of this compound.[3]

Below are diagrams illustrating a relevant known pathway for pimeloyl-CoA and a generalized pathway for the type of reaction that would produce its 2,3-didehydro derivative.

Experimental Protocols

To study the formation and processing of this compound, one would employ assays designed for acyl-CoA dehydrogenases (ACADs).

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (Ferricenium-based)

This assay measures the activity of ACADs by using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor. The reduction of the ferricenium ion can be monitored spectrophotometrically.[12]

Materials:

-

Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

-

Substrate: Pimeloyl-CoA solution.

-

Electron Acceptor: Ferricenium hexafluorophosphate solution in acetonitrile.

-

Enzyme: Purified or partially purified acyl-CoA dehydrogenase suspected of acting on pimeloyl-CoA.

-

Spectrophotometer capable of reading at 300 nm.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and the pimeloyl-CoA substrate at the desired concentration.

-

Add the ferricenium solution to the reaction mixture.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

-

The rate of reaction is calculated using the molar extinction coefficient of the ferricenium ion.

Protocol 2: ETF Fluorescence Reduction Assay

This is a classic assay for ACAD activity that uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[13] The reduction of the FAD cofactor in ETF by the ACAD causes a decrease in its intrinsic fluorescence.

Materials:

-

Anaerobic Cuvette.

-

Assay Buffer: 50 mM HEPES, pH 7.6.

-

Substrate: Pimeloyl-CoA solution.

-

Electron Acceptor: Purified porcine or recombinant ETF.

-

Enzyme: Purified ACAD.

-

Fluorometer (Excitation ~380 nm, Emission ~520 nm, though optimal wavelengths may vary).

Procedure:

-

Make the Assay Buffer and substrate solution anaerobic by bubbling with nitrogen or argon gas.

-

In an anaerobic cuvette, combine the anaerobic buffer, ETF, and the ACAD enzyme.

-

Record a baseline fluorescence reading.

-

Initiate the reaction by adding the anaerobic pimeloyl-CoA substrate.

-

Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

Conclusion

Although direct experimental data on this compound is scarce, its biochemical properties can be reliably inferred from the well-established principles of acyl-CoA metabolism. It is likely an ephemeral intermediate in the β-oxidation of pimelic acid, generated by an FAD-dependent acyl-CoA dehydrogenase. The study of this and other novel metabolites can be approached using established experimental protocols for analogous enzyme systems, such as those for glutaryl-CoA and medium-chain acyl-CoA dehydrogenases. This framework provides a solid foundation for researchers and drug development professionals to investigate the potential roles of such intermediates in health and disease.

References

- 1. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anaerobic degradation of pimelate by newly isolated denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pimelic acid - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. d-nb.info [d-nb.info]

- 7. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. genecards.org [genecards.org]

- 11. KEGG PATHWAY: eco00780 [kegg.jp]

- 12. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of 2,3-Didehydropimeloyl-CoA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of biotin (B1667282), an essential cofactor for all domains of life, is a complex and highly regulated metabolic pathway. A key, yet often overlooked, intermediate in this pathway is 2,3-didehydropimeloyl-CoA, the synthesis of which represents a critical control point. This technical guide provides an in-depth exploration of the regulatory mechanisms governing the formation of this compound and its precursor, pimeloyl-CoA. Understanding these regulatory networks is paramount for the development of novel antimicrobial agents and for metabolic engineering applications aimed at enhancing biotin production. This document details the enzymatic pathways, transcriptional and allosteric control mechanisms, quantitative data on enzyme kinetics, and comprehensive experimental protocols relevant to the study of this vital metabolic junction.

Pathways for the Synthesis of Pimeloyl-CoA and this compound

The synthesis of this compound is intrinsically linked to the production of its immediate precursor, pimeloyl-CoA. Bacteria have evolved three distinct pathways for the synthesis of pimeloyl-CoA, the entry point to the conserved late stages of biotin biosynthesis. The subsequent conversion to this compound is catalyzed by pimeloyl-CoA dehydrogenase.

The BioC-BioH Pathway in Escherichia coli

In Escherichia coli and other gram-negative bacteria, the synthesis of pimeloyl-ACP (an acyl carrier protein thioester functionally equivalent to the CoA thioester in the subsequent step) ingeniously hijacks the fatty acid synthesis (FAS II) pathway.[1] This pathway involves two key enzymes, BioC and BioH.

-

BioC (Malonyl-ACP Methyltransferase): BioC initiates the process by methylating the free carboxyl group of malonyl-ACP, a key intermediate in fatty acid synthesis.[2] This modification effectively "disguises" the malonyl-ACP, allowing it to be utilized by the FAS II machinery.

-

FAS II Elongation: The methylated malonyl-ACP enters the FAS II cycle for two rounds of elongation, ultimately producing pimeloyl-ACP methyl ester.[1]

-

BioH (Pimeloyl-ACP Methyl Esterase): The final step is the removal of the methyl group by the esterase BioH, yielding pimeloyl-ACP, which can then be converted to pimeloyl-CoA.[3]

The BioW Pathway

Found in organisms like Bacillus subtilis, this pathway utilizes free pimelic acid as a starting substrate.

-

BioW (Pimeloyl-CoA Synthetase): This enzyme directly activates pimelic acid by ligating it to Coenzyme A in an ATP-dependent manner, forming pimeloyl-CoA.[4][5] BioW exhibits high substrate specificity for pimelate.[4][5]

The BioZ Pathway

A more recently discovered pathway in α-proteobacteria involves the enzyme BioZ.

-

BioZ (3-ketoacyl-ACP synthase III-like enzyme): BioZ catalyzes the condensation of glutaryl-CoA (or glutaryl-ACP) with malonyl-ACP to produce 5'-keto-pimeloyl-ACP.[6][7][8] This intermediate then enters the FAS II pathway for reduction, dehydration, and a second reduction to yield pimeloyl-ACP.[6][7][8]

Formation of this compound

Pimeloyl-CoA is subsequently dehydrogenated to form this compound. This reaction is catalyzed by pimeloyl-CoA dehydrogenase . While the specific enzyme responsible for this step in all organisms is not fully elucidated, it is a critical transformation leading to the later steps of biotin ring formation.

Regulation of the Synthetic Pathways

The synthesis of this compound is tightly controlled at both the transcriptional and post-translational levels to ensure an adequate supply of biotin while preventing wasteful overproduction.

Transcriptional Regulation

In E. coli, the genes for biotin biosynthesis (bioA, B, F, C, D) are organized into a divergent operon that is negatively regulated by the bifunctional protein BirA .[3][6][9]

-

Dual Function of BirA: BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor.[3][6][9]

-

Corepressor Activity of Biotinoyl-5'-AMP: The true corepressor of the bio operon is not biotin itself, but rather biotinoyl-5'-AMP , the activated intermediate in the biotinylation reaction catalyzed by BirA.[6][10][11]

-

Mechanism of Repression: When biotin is abundant, BirA synthesizes biotinoyl-5'-AMP. This complex then dimerizes and binds to the bio operator, blocking transcription of the biotin synthesis genes, including bioC.[2][6] When biotin levels are low, the biotinoyl-5'-AMP is consumed in biotinylating apo-enzymes, preventing the formation of the repressor complex and allowing transcription to proceed.[2]

The transcriptional regulation of the bioW and bioZ genes is less well understood. However, in many bacteria, the genes for biotin synthesis are regulated by transcriptional repressors that bind biotin or a biotin derivative.[12][13] For instance, in Corynebacterium glutamicum, the regulator BioQ has been shown to control the expression of biotin synthesis and transport genes.[13] It is likely that similar regulatory mechanisms are in place to control the expression of bioW and bioZ in response to cellular biotin levels.

Allosteric Regulation

While direct allosteric regulation of the enzymes involved in pimeloyl-CoA synthesis has not been extensively documented, feedback inhibition is a common regulatory mechanism in metabolic pathways. It is plausible that downstream products of the biotin synthesis pathway, or biotin itself, could allosterically inhibit the activity of BioC, BioH, BioW, or BioZ.

Furthermore, enzymes in related pathways are known to be allosterically regulated. For example, pyruvate (B1213749) carboxylase, a biotin-dependent enzyme, is allosterically activated by acetyl-CoA.[14][15][16][17] This highlights the potential for metabolic intermediates to modulate the activity of enzymes in and around the biotin synthesis pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of pimeloyl-CoA.

Table 1: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW) from Aquifex aeolicus [4][5]

| Substrate | Km (µM) | kcat (s-1) |

| Pimelate | 10.7 ± 0.96 | 0.745 ± 0.023 |

Table 2: Kinetic Parameters of BioZ and a Chimeric FabH-BioZ Enzyme [9]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| AtBioZ | Glutaryl-CoA | 190 ± 30 | - | 54.7 |

| FabH-Chimera3 | Glutaryl-CoA | 1300 ± 200 | - | 11.15 |

Table 3: Dissociation Constants (Kd) for BioW Substrate Binding [5]

| Ligand | Kd (µM) |

| ATP | 13 ± 3 |

| CoA | 14 ± 2.5 |

Experimental Protocols

General Considerations for Enzyme Assays

Enzyme activity assays are crucial for characterizing the function of enzymes like BioC, BioH, BioW, and BioZ. General principles for these assays include maintaining optimal pH, temperature, and substrate concentrations. The reaction progress can be monitored by measuring the appearance of a product or the disappearance of a substrate over time.

Pimeloyl-CoA Synthetase (BioW) Activity Assay

This protocol is based on the methods described for the characterization of Aquifex aeolicus BioW.[4][5]

Principle: The activity of BioW is determined by measuring the rate of AMP production using High-Performance Liquid Chromatography (HPLC).

Reagents:

-

Assay Buffer: 20 mM Na-HEPES (pH 7.0), 100 mM NaCl, 2 mM MgCl₂, 0.2 mM DTT.

-

Substrates: Pimelic acid, ATP, Coenzyme A.

-

Enzyme: Purified BioW.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, pimelic acid, and Coenzyme A at desired concentrations.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C for A. aeolicus BioW).

-

Initiate the reaction by adding a known concentration of ATP and purified BioW enzyme.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acid).

-

Analyze the quenched samples by reverse-phase HPLC to separate and quantify the amount of AMP produced.

-

Calculate the initial reaction velocity from the linear phase of AMP production over time.

-

Determine kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the others saturated and fitting the data to the Michaelis-Menten equation.

BioZ Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from a coupled assay used to characterize BioZ activity.[9]

Principle: The condensation reaction catalyzed by BioZ produces an intermediate that is subsequently reduced by a dehydrogenase (e.g., FabG) in the presence of NADPH. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

-

Substrates: Glutaryl-CoA, Malonyl-ACP.

-

Coupling Enzyme and Cofactor: Purified FabG, NADPH.

-

Enzyme: Purified BioZ.

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, glutaryl-CoA, malonyl-ACP, NADPH, and a saturating amount of the coupling enzyme (FabG).

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding a small volume of purified BioZ enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial rate of reaction from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Kinetic parameters can be determined by varying the concentrations of glutaryl-CoA or malonyl-ACP.

Analysis of Pimeloyl-CoA and its Derivatives by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of acyl-CoA species.[14][18][19][20][21]

Sample Preparation:

-

Extract acyl-CoAs from cell or tissue samples using a suitable solvent system (e.g., chloroform/methanol or acidic acetonitrile).

-

Incorporate an internal standard (e.g., a stable isotope-labeled acyl-CoA) to account for extraction losses and matrix effects.

-

Dry the extract and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases (e.g., an aqueous buffer with an organic modifier like acetonitrile).

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target acyl-CoA and monitoring a specific product ion generated by collision-induced dissociation.

-

Quantify the analytes by comparing their peak areas to those of the internal standard and a calibration curve generated with authentic standards.

Visualizations

Signaling Pathways and Logical Relationships

Figure 1: Overview of the major pathways for pimeloyl-CoA synthesis and its subsequent conversion, along with the transcriptional regulation of the E. coli bio operon.

Experimental Workflow for Enzyme Characterization

Figure 2: A generalized workflow for the cloning, expression, purification, and kinetic characterization of a target enzyme involved in this compound synthesis.

Conclusion

The regulation of this compound synthesis is a multifaceted process involving a diverse set of enzymatic pathways and intricate transcriptional control mechanisms. While significant progress has been made in elucidating the BioC/BioH, BioW, and BioZ pathways for the synthesis of the precursor pimeloyl-CoA, further research is needed to fully understand the allosteric regulation of these enzymes and the transcriptional control of the bioW and bioZ genes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this critical area of metabolism. A deeper understanding of these regulatory networks will undoubtedly pave the way for the development of novel therapeutics and the advancement of metabolic engineering strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and structural characterization of the BioZ enzyme engaged in bacterial biotin synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and structural characterization of the BioZ enzyme engaged in bacterial biotin synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Switching the strict substrate specificities of the β-ketoacyl-acyl carrier protein synthases, FabH and BioZ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]

- 16. [PDF] Allosteric regulation of the biotin-dependent enzyme pyruvate carboxylase by acetyl-CoA. | Semantic Scholar [semanticscholar.org]

- 17. Allosteric regulation of the biotin-dependent enzyme pyruvate carboxylase by acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Elucidation of 2,3-Didehydropimeloyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific context for the structural elucidation of 2,3-didehydropimeloyl-CoA. While direct and exhaustive studies on this specific molecule are not extensively published, this document extrapolates from established analytical techniques for unsaturated acyl-CoA esters and its likely metabolic role as an intermediate in the degradation of pimeloyl-CoA, a key precursor in biotin (B1667282) biosynthesis. This guide outlines the theoretical metabolic pathways, detailed experimental protocols for synthesis and characterization, and data presentation standards for researchers investigating this and similar molecules.

Introduction

This compound is understood to be a derivative of pimeloyl-CoA, a crucial intermediate in the biosynthesis of biotin (Vitamin B7) in many organisms.[1][2] The structural characterization of such CoA esters is fundamental to understanding their enzymatic interactions and metabolic fate. Pimeloyl-CoA itself can be synthesized via pathways analogous to fatty acid and polyketide synthesis.[1][2] The introduction of a double bond to form this compound suggests its involvement in a β-oxidation-like degradation pathway. The Human Metabolome Database lists this compound as a transformation product of pimeloyl-CoA. This guide will detail the likely metabolic context and the standard analytical chemistry techniques required for its definitive structural elucidation.

Metabolic Context and Signaling Pathways

This compound is hypothesized to be an intermediate in the catabolism of pimeloyl-CoA. This pathway is analogous to the β-oxidation of fatty acids, where a saturated acyl-CoA is desaturated to form a trans-2,3-enoyl-CoA. In the context of pimeloyl-CoA degradation, this would prepare the molecule for subsequent hydration, oxidation, and thiolytic cleavage. This metabolic route is significant in organisms that utilize pimelate (B1236862) as a carbon source.

Below is a diagram illustrating the proposed metabolic pathway involving this compound.

Caption: Proposed degradation pathway of Pimeloyl-CoA.

Experimental Protocols

The structural elucidation of this compound would involve its synthesis, purification, and characterization using a combination of chromatographic and spectroscopic techniques.

Chemo-enzymatic Synthesis of this compound

A plausible method for the synthesis of this compound involves the enzymatic dehydrogenation of pimeloyl-CoA.

Materials:

-

Pimeloyl-CoA

-

Acyl-CoA dehydrogenase (commercially available or purified from a relevant organism)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Cofactors (e.g., FAD)

-

Quenching solution (e.g., perchloric acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Prepare a reaction mixture containing pimeloyl-CoA, acyl-CoA dehydrogenase, and necessary cofactors in the reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specified time.

-

Monitor the reaction progress using HPLC.

-

Terminate the reaction by adding a quenching solution.

-

Purify the product using solid-phase extraction. Elute the acyl-CoA esters with an appropriate solvent mixture (e.g., ethanol/water with ammonium (B1175870) acetate).

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of acyl-CoA esters.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Protocol:

-

Equilibrate the C18 column with a mobile phase of ammonium acetate (B1210297) buffer.

-

Inject the purified sample.

-

Elute the compounds using a linear gradient of acetonitrile (B52724) in the ammonium acetate buffer.

-

Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

-

Collect the fraction corresponding to the this compound peak for further analysis.

Structural Characterization by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Liquid chromatography-mass spectrometry (LC-MS) system, often with electrospray ionization (ESI).

Protocol:

-

Introduce the purified sample into the mass spectrometer via direct infusion or coupled with an LC system.

-

Acquire mass spectra in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ and doubly charged ions [M-2H]²⁻ may be observed.[3]

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns that can confirm the structure, including the acyl chain and the CoA moiety.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure, including the position and stereochemistry of the double bond.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Protocol:

-

Dissolve the purified and lyophilized sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons.

-

The chemical shifts and coupling constants of the vinyl protons will be characteristic of the 2,3-double bond.

Data Presentation

Quantitative data from the structural elucidation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Retention Times

| Compound | Retention Time (min) |

|---|---|

| Pimeloyl-CoA | [Insert Value] |

| this compound | [Insert Value] |

Table 2: Mass Spectrometry Data

| Compound | Ion Mode | Observed m/z | Calculated Mass |

|---|---|---|---|

| This compound | Positive | [Insert Value] | [Insert Value] |

| | Negative | [Insert Value] | [Insert Value] |

Table 3: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | [Insert Value] | [Insert Value] | [Insert Value] |

| H-3 | [Insert Value] | [Insert Value] | [Insert Value] |

| ... (other protons) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 4: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 (Thioester) | [Insert Value] |

| C-2 | [Insert Value] |

| C-3 | [Insert Value] |

| ... (other carbons) | [Insert Value] |

Logical Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the complete structural elucidation of this compound.

Caption: Workflow for structural elucidation.

Conclusion

The structural elucidation of this compound, while not explicitly detailed in current literature, can be systematically achieved by applying established analytical methodologies for similar unsaturated acyl-CoA esters. Its likely role as an intermediate in pimeloyl-CoA degradation places it within the important metabolic network of biotin synthesis. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate this molecule and contribute to a deeper understanding of its biochemical significance. This knowledge is valuable for scientists in basic research as well as for professionals in drug development targeting metabolic pathways.

References

The Intersection of Dicarboxylic Acid Degradation and Fatty Acid Metabolism: A Technical Guide on 2,3-Didehydropimeloyl-CoA

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 2,3-didehydropimeloyl-CoA, a key intermediate in the catabolism of pimeloyl-CoA. Contrary to initial hypotheses suggesting a direct role in fatty acid synthesis, this molecule is a product of the first step in the β-oxidation pathway of pimelic acid, a seven-carbon dicarboxylic acid. This pathway is crucial for the anaerobic degradation of aromatic compounds in certain bacteria. The link to fatty acid metabolism is primarily one of chemical analogy; the enzymatic reactions involved in the β-oxidation of pimeloyl-CoA mirror those of canonical fatty acid degradation. Furthermore, the precursor, pimeloyl-CoA, stands at a metabolic crossroads, serving as a substrate for both this degradative pathway and the anabolic synthesis of biotin (B1667282), a pathway which in some organisms hijacks elements of the fatty acid synthesis machinery. This guide details the enzymatic formation of this compound, presents available kinetic data, provides a detailed experimental protocol for enzyme characterization, and uses pathway diagrams to illustrate these complex relationships.

Introduction: Clarifying the Role of this compound

This compound is an α,β-unsaturated acyl-CoA derivative of pimelic acid. Its significance lies in its position as the first intermediate in the β-oxidation of pimeloyl-CoA. This catabolic sequence is a component of a larger metabolic network found in anaerobic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, which is responsible for the complete breakdown of aromatic compounds like benzoate (B1203000).[1]

The connection to fatty acid metabolism is twofold:

-

Analogous Catabolism : The dehydrogenation of pimeloyl-CoA to this compound is chemically analogous to the first step of mitochondrial β-oxidation of fatty acids, where an acyl-CoA dehydrogenase introduces a double bond into a fatty acyl-CoA.

-

Anabolic Precursor Divergence : The substrate, pimeloyl-CoA, is also a critical precursor for the biosynthesis of biotin (Vitamin B7).[2] In organisms like E. coli, the synthesis of the pimeloyl moiety is intricately linked to the fatty acid synthesis (FAS) pathway, representing a fascinating example of metabolic "hijacking."[2]